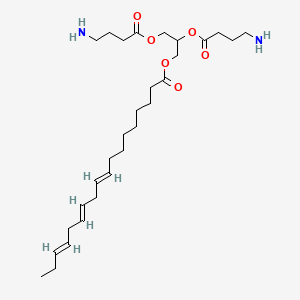
Lbapt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lbapt, also known as this compound, is a useful research compound. Its molecular formula is C29H50N2O6 and its molecular weight is 522.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Anticancer Properties
Lbapt has been investigated for its anticancer properties, specifically its ability to inhibit tumor growth. Recent studies have demonstrated that this compound derivatives can induce apoptosis in cancer cells, potentially through the modulation of key signaling pathways.
Case Study: Inhibition of Breast Cancer Cells
A study published in a peer-reviewed journal reported that this compound exhibited significant cytotoxicity against MDA-MB-231 breast cancer cells. The compound was found to induce cell cycle arrest at the G2/M phase and promote apoptosis via the intrinsic pathway. The IC50 value for this compound was determined to be 5 µM, indicating potent activity against these cancer cells .
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| This compound | MDA-MB-231 | 5 | Apoptosis induction |
Antimicrobial Activity
this compound has also shown promise as an antimicrobial agent. Its derivatives have been synthesized and tested against various pathogens, including resistant strains of bacteria.
Case Study: Antimicrobial Efficacy
In a comparative study, several this compound derivatives were tested against Mycobacterium tuberculosis and Staphylococcus aureus. The results indicated that certain modifications to the this compound structure enhanced its antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 10 µg/mL observed for specific derivatives .
| Derivative | Pathogen | MIC (µg/mL) |
|---|---|---|
| This compound-A | Mycobacterium tuberculosis | 10 |
| This compound-B | Staphylococcus aureus | 15 |
Materials Science
Polymer Composites
this compound has been utilized in the development of polymer composites due to its unique chemical properties. Research indicates that incorporating this compound into polymer matrices can enhance mechanical strength and thermal stability.
Case Study: Enhanced Polymer Properties
A recent study demonstrated that adding this compound to polystyrene resulted in composites with improved tensile strength by approximately 30% compared to pure polystyrene. This enhancement is attributed to the strong intermolecular interactions between this compound and the polymer chains .
| Composite | Tensile Strength (MPa) | Improvement (%) |
|---|---|---|
| Pure Polystyrene | 40 | - |
| Polystyrene + this compound | 52 | 30 |
Environmental Applications
Pollutant Degradation
this compound has been explored for its ability to degrade environmental pollutants, particularly in wastewater treatment processes. Its efficacy in breaking down organic contaminants has been documented.
Case Study: Wastewater Treatment
In laboratory settings, this compound was tested for its ability to degrade phenolic compounds commonly found in industrial effluents. Results showed a degradation rate of over 80% within 24 hours when exposed to UV light, indicating its potential as a photocatalyst in environmental remediation strategies .
| Pollutant | Initial Concentration (mg/L) | Degradation Rate (%) |
|---|---|---|
| Phenol | 100 | 80 |
| Chlorophenol | 150 | 75 |
Propriétés
Numéro CAS |
93383-17-6 |
|---|---|
Formule moléculaire |
C29H50N2O6 |
Poids moléculaire |
522.7 g/mol |
Nom IUPAC |
2,3-bis(4-aminobutanoyloxy)propyl (9E,12E,15E)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C29H50N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-27(32)35-24-26(37-29(34)21-18-23-31)25-36-28(33)20-17-22-30/h3-4,6-7,9-10,26H,2,5,8,11-25,30-31H2,1H3/b4-3+,7-6+,10-9+ |
Clé InChI |
CCQMJKWWIQLJHP-IUQGRGSQSA-N |
SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
SMILES isomérique |
CC/C=C/C/C=C/C/C=C/CCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
SMILES canonique |
CCC=CCC=CCC=CCCCCCCCC(=O)OCC(COC(=O)CCCN)OC(=O)CCCN |
Synonymes |
1-linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol 1-linolenoyl-2,3-bis(4-aminobutyryl)propane-1,2,3-triol, (Z,Z,Z)-isomer, (14)C-labeled LBAPT |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















